

application of ammonium osmium chloride in electron microscopy staining

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Compound of Interest

Compound Name: Ammonium osmium chloride

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Application of Osmium-Based Reagents in Electron Microscopy Staining

A Note on Terminology: While the query specifies "**ammonium osmium chloride**," this compound is not a standard reagent used in electron microscopy staining protocols. The most prevalent and well-documented osmium-based reagents for this application are Osmium Tetroxide (OsO_4) and Osmium Ammine. It is highly probable that the intended compound is one of these. This document provides detailed application notes and protocols for both Osmium Tetroxide, a general stain and fixative, and Osmium Ammine, a DNA-specific stain.

Part 1: Osmium Tetroxide (OsO_4) for General Ultrastructural Staining Application Notes

Principle of Staining: Osmium tetroxide (OsO_4) is a widely utilized secondary fixative and heavy metal staining agent for biological samples in both transmission electron microscopy (TEM) and scanning electron microscopy (SEM).^[1] Its effectiveness stems from its reaction with the unsaturated fatty acids present in lipids.^{[1][2][3]} OsO_4 acts as a strong oxidizing agent, and its interaction with the double bonds of these fatty acids results in the formation of osmate esters. This process crosslinks the lipids, immobilizing them and preserving the ultrastructure of membranes.^[1] The staining mechanism involves the reduction of osmium from its +8 oxidation state in OsO_4 to lower oxidation states, primarily +4 in the form of Osmium Dioxide (OsO_2).^[1]

[4] The deposition of the electron-dense OsO₂ within the tissue, particularly in lipid-rich areas like cell membranes, is what generates the high contrast observed in electron micrographs.[1]

[4][5] The metallic nature of OsO₂ aggregates significantly enhances the electron density, leading to a strong signal.[1][4]

Key Applications:

- Enhanced Membrane Contrast: OsO₄ is particularly effective at staining cellular and organellar membranes, making them appear as dark lines in electron micrographs.[1]
- Lipid Preservation: It is the primary method for fixing lipids for EM analysis.[1]
- Secondary Fixation: Used after primary fixation with aldehydes (like glutaraldehyde), OsO₄ further crosslinks and stabilizes proteins and lipids.[1][6]

Advantages and Limitations:

- Advantages: Provides excellent contrast for membranes and lipid droplets, and acts as an effective fixative for lipids.[1]
- Limitations: OsO₄ is highly toxic and volatile, requiring careful handling in a fume hood. Its penetration into tissues can be slow and limited, making it challenging for larger samples.[1]

Quantitative Data

Table 1: Typical Parameters for Osmium Tetroxide Staining Protocols

Parameter	Typical Range/Value	Notes
OsO ₄ Concentration	1% - 4% (w/v) in buffer or distilled water	1-2% is most common for standard protocols. 4% solutions are also commercially available.[1][7]
Additives	1.5% - 2.5% (w/v) Potassium Ferrocyanide	Often used in combination with OsO ₄ to enhance staining, particularly of glycogen and membranes. This is referred to as reduced osmium staining. [1][8]
Incubation Temperature	4°C or Room Temperature	4°C is often used to slow down the reaction and potentially improve morphological preservation.[1]
Incubation Time	30 minutes to several hours	Dependent on sample size and type. Longer times are needed for larger tissue blocks.[1]
Buffer System	0.1 M Phosphate Buffer (PB) or 0.1 M Sodium Cacodylate Buffer	A stable pH (typically around 7.2-7.4) is crucial for optimal fixation and staining.[6]

Table 2: Quantitative Analysis of Osmium Staining Density

Specimen	Staining Protocol	Average Osmium Atom Density (atoms/nm ³)	Os:C Atomic Ratio	Reference
Sectioned Cells	Osmium tetroxide only	1.2 ± 0.1	~0.02	[9]
Mouse Cortex	2% Buffered OsO ₄ (20 hr incubation)	Homogeneous staining across the first 1000 μm	Not specified	[8]

Experimental Protocols

Standard Protocol for Post-Fixation of Biological Tissues with Osmium Tetroxide for TEM

This protocol describes a standard procedure for the post-fixation of biological tissues after primary aldehyde fixation.

Materials:

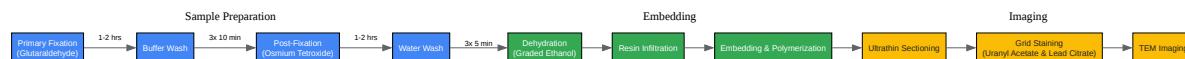
- Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)
- 0.1 M Sodium Cacodylate buffer, pH 7.4
- 1% Osmium Tetroxide (OsO₄) in 0.1 M Sodium Cacodylate buffer (prepare fresh in a fume hood)
- Distilled water
- Graded ethanol series (e.g., 50%, 70%, 95%, 100%)
- Propylene oxide (or equivalent transitional solvent)
- Epoxy resin (e.g., Epon)
- Uranyl acetate and lead citrate for post-staining

Procedure:

- Primary Fixation: Fix small tissue samples (approx. 1 mm³) in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature or overnight at 4°C.
- Buffer Wash: Rinse the samples three times for 10 minutes each in 0.1 M sodium cacodylate buffer.
- Post-Fixation (Osmication): In a certified fume hood, replace the buffer with 1% OsO₄ in 0.1 M sodium cacodylate buffer. Incubate for 1-2 hours at room temperature. This step should be performed in a sealed container to prevent vapor exposure.
- Water Wash: Rinse the samples three times for 5 minutes each with distilled water.
- Dehydration: Dehydrate the samples through a graded series of ethanol:
 - 50% ethanol for 10 minutes
 - 70% ethanol for 10 minutes
 - 95% ethanol for 10 minutes
 - 100% ethanol, three times for 10 minutes each
- Infiltration:
 - Incubate in a 1:1 mixture of 100% ethanol and propylene oxide for 10 minutes.
 - Incubate in 100% propylene oxide for two changes of 15 minutes each.
 - Incubate in a 1:1 mixture of propylene oxide and epoxy resin overnight on a rotator.
- Embedding and Polymerization:
 - Incubate in fresh 100% epoxy resin for 2-4 hours.
 - Place samples in embedding molds with fresh resin and polymerize in an oven at 60°C for 48 hours.
- Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

- Grid Staining: Collect sections on TEM grids and post-stain with uranyl acetate and lead citrate for enhanced contrast.

Visualizations



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Caption: Workflow for TEM Sample Preparation with Osmium Tetroxide.

Part 2: Osmium Ammine for Specific DNA Staining Application Notes

Principle of Staining: The osmium ammine staining technique is a Feulgen-type reaction used for the specific detection of DNA in the cell nucleus at the ultrastructural level.[10][11] The procedure involves two main steps:

- Acid Hydrolysis: The sample is treated with a strong acid (e.g., hydrochloric acid), which selectively removes the purine bases from the DNA, exposing the aldehyde groups of the deoxyribose sugars.
- Staining: The sample is then incubated with osmium ammine, which acts as a Schiff-type reagent. The osmium ammine complex binds covalently to the exposed aldehyde groups, resulting in a highly electron-dense and specific staining of the DNA.[10][11]

Key Applications:

- DNA Localization: Specifically visualizes the distribution and organization of DNA within the cell nucleus and in other structures like mitochondria and viruses.[10][12]

- Chromatin Structure Analysis: Allows for the detailed examination of chromatin organization, distinguishing between condensed heterochromatin and decondensed euchromatin.

Advantages and Limitations:

- Advantages: High specificity for DNA, providing excellent contrast for DNA-containing structures.[10][13] A stable, commercially available version (osmium ammine-B) simplifies the procedure.[13]
- Limitations: The procedure can be lengthy and requires careful optimization. The acid hydrolysis step can potentially cause some structural damage. The synthesis of the reagent can be complex, although more stable versions are available.[12][13]

Quantitative Data

Table 3: Typical Parameters for Osmium Ammine DNA Staining

Parameter	Typical Value/Condition	Notes
Hydrolysis Agent	5 N Hydrochloric Acid (HCl)	For Epon-embedded sections. [12]
Hydrolysis Time	20-60 minutes at room temperature	Optimal time may vary depending on the sample and embedding resin.
Staining Reagent	Osmium Ammine-B solution	Activated by bubbling with sulfur dioxide (SO ₂) or by adding sodium metabisulfite.
Staining Time	60 minutes to several hours	Performed in a humid chamber to prevent drying.
Embedding Medium	Epoxy (e.g., Epon) or Acrylic (e.g., Lowicryl, LR White) resins	The degree of electron opacity can vary with the embedding medium.[12]

Experimental Protocols

Protocol for Osmium Ammine Staining of DNA in Ultrathin Sections

This protocol is adapted for Epon-embedded ultrathin sections.

Materials:

- Ultrathin sections of aldehyde-fixed, Epon-embedded tissue on gold grids (to resist the acid hydrolysis).
- 5 N Hydrochloric Acid (HCl)
- Osmium Ammine-B powder
- Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Distilled water

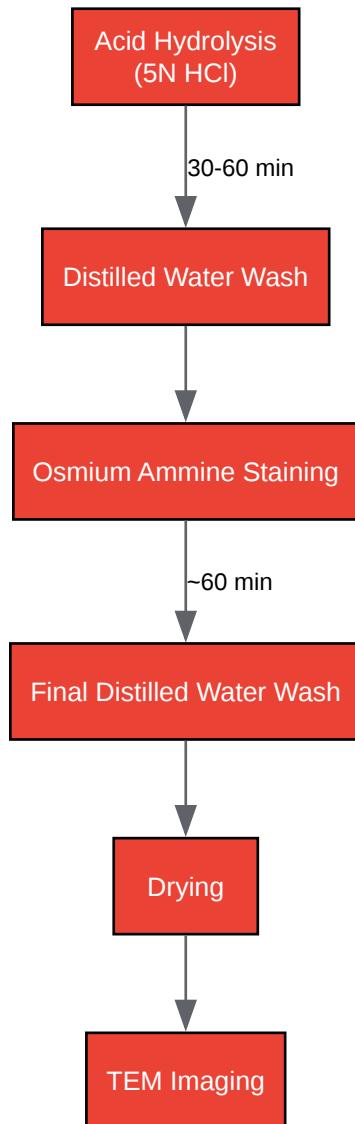
Procedure:

- Preparation of Staining Solution:
 - Dissolve Osmium Ammine-B in distilled water to a concentration of 0.1-0.2%.
 - Activate the solution by adding sodium metabisulfite to a final concentration of 0.1 M. This generates the SO_2 necessary for the Schiff-type reaction. The solution should be prepared fresh.
- Acid Hydrolysis:
 - Float the grids, section-side down, on a drop of 5 N HCl for 30-60 minutes at room temperature.
- Washing:
 - Thoroughly wash the grids by transferring them through several changes of distilled water. A typical washing series is 7 quick rinses followed by 3 rinses of 2 minutes each.[\[14\]](#)
- Staining:

- Float the grids on a drop of the activated osmium ammine solution for 60 minutes at room temperature in a dark, humid chamber.
- Final Washing:
 - Wash the grids extensively with distilled water to remove unbound stain and prevent precipitation. A series of quick rinses followed by longer washes (e.g., 3 x 5 minutes, 1 x 20 minutes) is recommended.[14]
- Drying and Imaging:
 - Carefully blot the grids dry with filter paper and allow them to air dry completely before inserting them into the electron microscope for imaging.

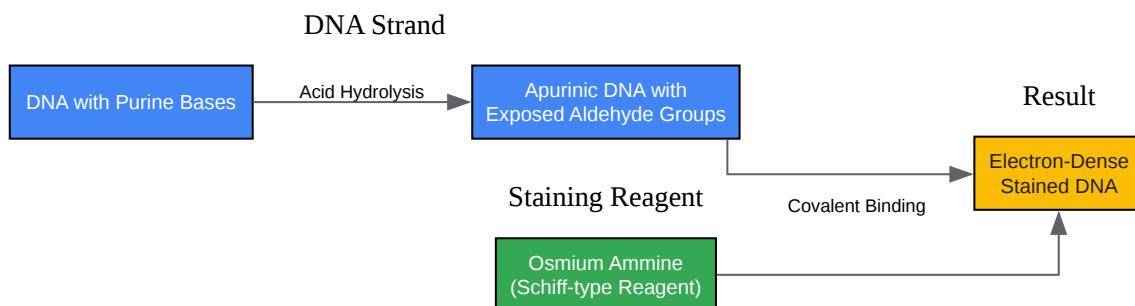
Visualizations

Staining Protocol



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Caption: Experimental Workflow for Osmium Ammine DNA Staining.



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Caption: Mechanism of Feulgen-type Osmium Ammine DNA Staining.

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